molecular formula C15H14O4 B6398001 2-Methoxy-4-(4-methoxyphenyl)benzoic acid, 95% CAS No. 167627-24-9

2-Methoxy-4-(4-methoxyphenyl)benzoic acid, 95%

Cat. No. B6398001
CAS RN: 167627-24-9
M. Wt: 258.27 g/mol
InChI Key: DPBHTWNNXFRPAR-UHFFFAOYSA-N
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Description

2-Methoxy-4-(4-methoxyphenyl)benzoic acid (95%) is a widely used organic compound in the field of organic synthesis. It is an aromatic carboxylic acid that is used for a variety of purposes, including the synthesis of pharmaceuticals, dyes, and other organic compounds. This compound has been studied extensively in recent years and has been found to have a variety of applications and benefits.

Scientific Research Applications

2-Methoxy-4-(4-methoxyphenyl)benzoic acid 95% has a wide range of applications in the field of scientific research. It is used in the synthesis of various pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of polymers, such as polyvinyl chloride and polypropylene. It is also used in the synthesis of surfactants, such as polyoxyethylene and polyethylene glycol. Additionally, it is used in the synthesis of catalysts, such as palladium, ruthenium, and platinum.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(4-methoxyphenyl)benzoic acid 95% is not yet fully understood. However, it is believed that the compound acts as a proton donor and is able to react with other molecules to form more stable compounds. This is due to its strong electron-withdrawing properties, which allow it to form strong bonds with other molecules. Additionally, the compound is believed to be able to interact with enzymes and other proteins in the body, which may explain its biochemical and physiological effects.
Biochemical and Physiological Effects
2-Methoxy-4-(4-methoxyphenyl)benzoic acid 95% has a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been found to have anti-allergic and anti-bacterial properties. Additionally, it has been found to have a beneficial effect on the cardiovascular system, as well as on the metabolism of carbohydrates and lipids.

Advantages and Limitations for Lab Experiments

2-Methoxy-4-(4-methoxyphenyl)benzoic acid 95% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and availability. Additionally, it is relatively easy to synthesize and has a wide range of applications. On the other hand, the compound is sensitive to light and air, and can be easily degraded, which can lead to inaccurate results. Additionally, it is difficult to separate from other compounds and can be difficult to purify.

Future Directions

The potential future directions for 2-methoxy-4-(4-methoxyphenyl)benzoic acid 95% are numerous. One potential direction is the development of new synthetic methods for the synthesis of the compound. Additionally, further research into the biochemical and physiological effects of the compound could lead to new therapeutic applications. Furthermore, research into the mechanism of action of the compound could lead to the development of new drugs and treatments. Finally, further research into the advantages and limitations of the compound could lead to the development of more efficient and accurate laboratory experiments.

Synthesis Methods

2-Methoxy-4-(4-methoxyphenyl)benzoic acid 95% can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methoxybenzaldehyde with methoxyacetic acid in the presence of an acid catalyst. The reaction is conducted at a temperature of 150-200 °C and a pressure of 0.1-1.0 MPa. The reaction yields a mixture of 2-methoxy-4-(4-methoxyphenyl)benzoic acid and its isomer, 4-methoxy-2-(4-methoxyphenyl)benzoic acid. This mixture can then be separated by chromatography and recrystallized to obtain the desired product.

properties

IUPAC Name

2-methoxy-4-(4-methoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-12-6-3-10(4-7-12)11-5-8-13(15(16)17)14(9-11)19-2/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBHTWNNXFRPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689176
Record name 3,4'-Dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

167627-24-9
Record name 3,4'-Dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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